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Introduction

This document provides a detailed protocol for imaging membrane lipid order in live cells using
the fluorescent probe C-Laurdan with two-photon microscopy. C-Laurdan is a lipophilic,
polarity-sensitive dye that exhibits a spectral shift in its fluorescence emission depending on
the lipid packing and water content of the cell membrane. In more ordered membrane domains,
such as lipid rafts, C-Laurdan's emission is blue-shifted, while in more disordered, fluid
domains, its emission is red-shifted. This property allows for the quantitative mapping of
membrane lipid order by calculating the Generalized Polarization (GP) value. Two-photon
microscopy is the ideal excitation method for C-Laurdan, as it minimizes phototoxicity and
allows for deeper tissue penetration compared to one-photon confocal microscopy.[1][2][3]

C-Laurdan offers several advantages over its predecessor, Laurdan, including greater
sensitivity to membrane polarity, a brighter two-photon fluorescence image, and better retention
in the plasma membrane.[1][4] These characteristics make it a superior probe for visualizing
and quantifying the organization of cellular membranes, which is crucial for understanding
processes like signal transduction, protein trafficking, and drug-membrane interactions.

Principle of C-Laurdan Imaging and GP Calculation
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The quantification of membrane lipid order using C-Laurdan is based on the concept of
Generalized Polarization (GP). The GP value is calculated from the fluorescence intensities
collected in two separate emission channels, typically a "blue" channel for the ordered phase
and a "green" channel for the disordered phase.

The formula for calculating the GP value is:

GP = (IBlue - 1Green) / (IBlue + 1Green)

Where:

 |Blue is the fluorescence intensity in the blue-shifted emission channel (e.g., 415-455 nm).

e |Green is the fluorescence intensity in the green-shifted emission channel (e.g., 490-530
nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).[3] By calculating the GP
value for each pixel in an image, a ratiometric map of membrane lipid order can be generated.

Experimental Protocols
Materials

e C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)
o Dimethyl sulfoxide (DMSO) or ethanol for stock solution

e Cell culture medium (e.g., DMEM, RPMI)

o Phosphate-buffered saline (PBS)

 Live-cell imaging dishes or coverslips

o Methyl-B-cyclodextrin (MBCD) for control experiments (optional)

e Cells of interest (e.g., HEK293T, A431)

Equipment
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Two-photon laser scanning microscope

Ti:Sapphire laser (tunable to ~780-820 nm)

Objective lens suitable for two-photon imaging (e.g., 60x oil immersion, NA 1.35)

Two simultaneous detection channels with appropriate emission filters

Image analysis software capable of ratiometric calculations (e.g., ImageJ/Fiji, MATLAB)

Protocol 1: C-Laurdan Staining of Live Cells

Prepare C-Laurdan Stock Solution: Dissolve C-Laurdan in DMSO or ethanol to a stock
concentration of 1-10 mM. Store protected from light at -20°C.

Cell Seeding: Seed cells onto live-cell imaging dishes or coverslips to achieve 70-80%
confluency on the day of the experiment.

Prepare Staining Solution: Dilute the C-Laurdan stock solution in pre-warmed cell culture
medium to a final working concentration of 5-10 puM.[5]

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed
PBS. Add the C-Laurdan staining solution to the cells.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

Washing: After incubation, wash the cells twice with pre-warmed PBS or imaging medium to
remove excess dye.

Imaging: Immediately proceed to image the cells using the two-photon microscope.

Protocol 2: Two-Photon Image Acquisition

Microscope Setup: Turn on the two-photon microscope, laser, and detectors, allowing them
to warm up for stable performance.

Mount Sample: Place the imaging dish with the stained cells on the microscope stage.
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» Locate Cells: Using brightfield or differential interference contrast (DIC), locate a field of view
with healthy, well-spread cells.

e Set Imaging Parameters:

o Excitation Wavelength: Tune the Ti:Sapphire laser to an excitation wavelength of 780-820
nm.[6]

o Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise
ratio to minimize phototoxicity.

o Detection Channels: Set up two simultaneous detection channels with appropriate
emission filters:

» Channel 1 (Blue): 415-455 nm[1][5]
» Channel 2 (Green): 490-530 nm[1][5]

o Image Acquisition: Acquire two-channel images (one for the blue emission and one for the
green emission) simultaneously.

Protocol 3: Control Experiment - Cholesterol Depletion
with MBCD

To validate that the observed high GP values correspond to cholesterol-rich ordered domains, a
control experiment using MBCD to deplete membrane cholesterol can be performed.

o Stain Cells: Stain cells with C-Laurdan as described in Protocol 1.
¢ Acquire Baseline Images: Acquire initial two-photon images of the stained cells.

o MBCD Treatment: Treat the cells with 1-10 mM MBCD in serum-free medium for 30-60
minutes at 37°C. The optimal concentration and time should be determined empirically for
the specific cell type.

o Acquire Post-Treatment Images: After MBCD treatment, wash the cells and acquire images
of the same field of view. A decrease in the GP value is expected, indicating a more
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disordered membrane state due to cholesterol removal.[6][7]

Data Presentation

The following tables summarize the key quantitative data for C-Laurdan imaging.

Table 1: C-Laurdan Properties and Staining Parameters

Parameter Value Reference
Excitation Max (1-photon) 348 nm
Emission Max (1-photon) 423 nm
Two-Photon Excitation 780-820 nm [6]
Stock Solution Conc. 1-10 mM in DMSO/Ethanol
Working Concentration 5-10 uM [5]
Incubation Time 30-60 minutes [5]
Incubation Temperature 37°C

Table 2: Two-Photon Microscopy Imaging Parameters
Parameter Recommended Range Reference
Excitation Wavelength 780-820 nm [6]
Emission Channel 1 (Blue) 415-455 nm [1][5]
Emission Channel 2 (Green) 490-530 nm [1][5]

Objective

60x Oil Immersion (NA = 1.3)

[7]

Laser Power

Minimize to avoid

photodamage

[1]

Data Analysis and Interpretation
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e Image Pre-processing: If necessary, apply a background subtraction to both the blue and
green channel images to correct for detector noise.

e GP Calculation: Use image analysis software to calculate the GP image on a pixel-by-pixel
basis using the formula: GP = (I_blue - |_green) / (I_blue + |_green).

o GP Image Visualization: Display the calculated GP image using a pseudo-color lookup table
to visually represent the distribution of membrane lipid order.

e Quantitative Analysis:

o GP Histograms: Generate histograms of the GP values for the entire cell or for specific
regions of interest (e.g., plasma membrane vs. intracellular membranes). These
histograms can reveal the presence of distinct lipid domains.

o Mean GP Values: Calculate the mean GP value for different experimental conditions (e.g.,
control vs. MBCD-treated) to quantify changes in overall membrane order.

Visualizations
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Caption: Experimental workflow for C-Laurdan imaging.
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Caption: Lipid raft-mediated signaling pathway.

Conclusion

This protocol provides a comprehensive guide for utilizing C-Laurdan with two-photon
microscopy to investigate membrane lipid order in living cells. The ratiometric imaging
approach, quantified by the GP value, offers a robust method to study the spatial and temporal
dynamics of membrane organization. This technique is invaluable for researchers in cell
biology, pharmacology, and drug development who are interested in the role of membrane
structure in cellular function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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